molecular formula C10H18O3 B13576317 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid

2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid

Cat. No.: B13576317
M. Wt: 186.25 g/mol
InChI Key: SIUDRTTZZSIKOO-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethylcyclohexanone.

    Hydroxylation: The ketone group of 4-ethylcyclohexanone is hydroxylated to form 4-ethylcyclohexanol.

    Oxidation: The hydroxyl group is then oxidized to form 4-ethylcyclohexanone.

    Addition of Glycolic Acid: The final step involves the addition of glycolic acid to the 4-ethylcyclohexanone to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products:

    Oxidation: Formation of 2-(4-Ethylcyclohexyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-Ethylcyclohexyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to inflammation, pain, and cellular signaling.

Similar Compounds:

  • 2-(4-Methylcyclohexyl)-2-hydroxyacetic acid
  • 2-(4-Propylcyclohexyl)-2-hydroxyacetic acid
  • 2-(4-Isopropylcyclohexyl)-2-hydroxyacetic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the cyclohexane ring (ethyl, methyl, propyl, isopropyl).
  • Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and stability.
  • Biological Activity: The biological activity may vary depending on the substituent, affecting the compound’s interaction with molecular targets and pathways.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H18O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13)

InChI Key

SIUDRTTZZSIKOO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C(=O)O)O

Origin of Product

United States

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